molecular formula C9H6BrClO3 B6224207 methyl 3-bromo-5-(carbonochloridoyl)benzoate CAS No. 439937-35-6

methyl 3-bromo-5-(carbonochloridoyl)benzoate

Cat. No.: B6224207
CAS No.: 439937-35-6
M. Wt: 277.5
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Description

Methyl 3-bromo-5-(carbonochloridoyl)benzoate is a chemical compound with the molecular formula C9H6BrClO3 and a molecular weight of 277.5 g/mol. This compound is known for its applications in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of methyl 3-bromo-5-(carbonochloridoyl)benzoate typically involves the bromination and chlorination of benzoic acid derivatives. The reaction conditions often include the use of bromine and thionyl chloride as reagents. The process can be summarized as follows:

    Bromination: The starting material, a benzoic acid derivative, is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the aromatic ring.

    Chlorination: The brominated intermediate is then reacted with thionyl chloride to introduce the carbonochloridoyl group, resulting in the formation of this compound.

Chemical Reactions Analysis

Methyl 3-bromo-5-(carbonochloridoyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the bromine and carbonochloridoyl groups. Common reagents for these reactions include nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products depending on the reagents used.

    Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Scientific Research Applications

Methyl 3-bromo-5-(carbonochloridoyl)benzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(carbonochloridoyl)benzoate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The carbonochloridoyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Methyl 3-bromo-5-(carbonochloridoyl)benzoate can be compared with other similar compounds, such as:

    Methyl 2-bromo-5-chlorobenzoate: This compound has a similar structure but differs in the position of the bromine and chlorine atoms.

    Methyl 3-bromo-5-chlorobenzoate: Another related compound with similar applications in research and industry.

Properties

CAS No.

439937-35-6

Molecular Formula

C9H6BrClO3

Molecular Weight

277.5

Purity

95

Origin of Product

United States

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